molecular formula C14H15F2N3O2 B14067666 [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

Cat. No.: B14067666
M. Wt: 295.28 g/mol
InChI Key: YGEFLWFVJLRJDL-SBNLOKMTSA-N
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Description

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is a chemical compound known for its significant pharmaceutical applications, particularly as an intermediate in the synthesis of antifungal agents. The compound features a tetrahydrofuran ring with a 2,4-difluorophenyl group and a 1,2,4-triazol-1-ylmethyl group, making it a versatile building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Key intermediate in the synthesis of antifungal agents like Posaconazole.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through its interaction with fungal cell membranes. The 1,2,4-triazole group inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C14H15F2N3O2/c15-11-1-2-12(13(16)3-11)14(4-10(5-20)6-21-14)7-19-9-17-8-18-19/h1-3,8-10,20H,4-7H2/t10?,14-/m0/s1

InChI Key

YGEFLWFVJLRJDL-SBNLOKMTSA-N

Isomeric SMILES

C1C(CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO

Origin of Product

United States

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